molecular formula C14H13NO5 B3080833 Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate CAS No. 109258-71-1

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate

Cat. No. B3080833
CAS RN: 109258-71-1
M. Wt: 275.26 g/mol
InChI Key: KFILPVALWMTVMP-UHFFFAOYSA-N
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Description

“Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate” is a chemical compound. It is an organic product that has a tendency to react with phenolic derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-hydroxymethyl phthalimide (HMP) with phenolic derivatives . The reaction mixture is kept at room temperature for about 4 hours . After the reaction is complete, the precipitates are filtered off, washed with acetone, and air-dried .


Chemical Reactions Analysis

The compound can form complexes with transition metals such as Cu+2, Co+2, Ni+2, Zn+2, and Mn+2 . These complexes were monitored for their antimicrobial activity .

Scientific Research Applications

Molecular Structure Analysis

Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate's structure has been analyzed using X-ray crystallography and 2D NMR correlation spectroscopy, contributing to the understanding of similar molecular structures in chemical research (Sakhautdinov et al., 2013).

Synthesis Methodology

A robust method for synthesizing diastereomerically pure derivatives of this compound has been established, utilizing key reactions like HATU-mediated coupling and catalytic hydrogenation, aiding in the advancement of synthetic chemistry techniques (Nighot et al., 2020).

Antimicrobial Agent Development

This compound has been utilized in the synthesis of new antimicrobial agents, specifically phthalyl substituted imidazolones and Schiff bases, showing potential in medical and pharmaceutical research (Sah et al., 2011).

Non-Covalent Interaction Studies

Its derivatives have been used to study non-covalent interactions in biological and chemical systems, contributing to material science and drug design concepts (Tewari et al., 2009).

Drug Development for Sickle Cell Disease

Derivatives of this compound have been evaluated as potential drug candidates for treating sickle cell disease, highlighting its application in therapeutic research (dos Santos et al., 2011).

Antibacterial Property Research

Studies have also been conducted on alkoxy isoindole-1,3-diones derivatives for their antibacterial properties, exploring their chemotherapeutic properties (Ahmed et al., 2006).

properties

IUPAC Name

methyl 5-(1,3-dioxoisoindol-2-yl)-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-20-12(17)7-6-9(16)8-15-13(18)10-4-2-3-5-11(10)14(15)19/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILPVALWMTVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109258-71-1
Record name Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109258711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-oxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 5-(1,3-DIOXOISOINDOLIN-2-YL)-4-OXOPENTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T7E89YHO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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